Kd-Based Kinome-Wide Selectivity: Enitociclib Is the Most Selective CDK9 Inhibitor Among Clinical Candidates
In a head-to-head kinome scan (DiscoverX, 1 µM) comparing enitociclib (VIP152) with atuveciclib, AZD4573, fadraciclib, KB-0742, and alvocidib, Kd values demonstrated that enitociclib is the most selective CDK9 inhibitor versus all other CDKs, with the fewest off-target kinase hits among all tested compounds . This superior selectivity profile is a direct consequence of the benzyl sulfoximine structural motif unique to enitociclib.
| Evidence Dimension | Kinome-wide selectivity (Kd-based binding) |
|---|---|
| Target Compound Data | Enitociclib: most selective CDK9 inhibitor; least number of off-target hits in kinome scan |
| Comparator Or Baseline | Atuveciclib, AZD4573, fadraciclib, KB-0742, alvocidib: each exhibits higher number of kinome hits |
| Quantified Difference | Enitociclib shows the fewest kinome hits; rank order of selectivity: VIP152 > KB-0742 ≈ fadraciclib > others |
| Conditions | DiscoverX Kinome Scan at 1 µM compound concentration |
Why This Matters
Superior kinome selectivity reduces the probability of off-target-driven toxicities and strengthens the scientific rationale for selecting enitociclib in experiments where CDK9-specific transcriptional modulation is required.
- [1] Frigault M, et al. HemaSphere. 2022;6(S3):1154-1155 (P1269). View Source
